N-苄基-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

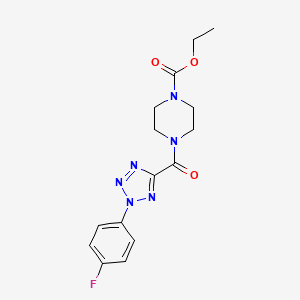

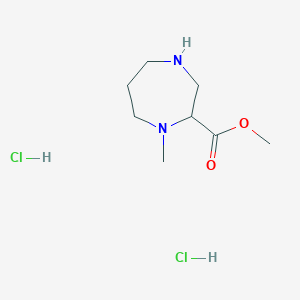

“N-benzyl-1H-1,2,3-triazole-5-carboxamide” is a type of triazole compound . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized through the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This method is efficient and innovative, leading to the creation of bioactive compounds . The synthesis of triazole derivatives has been studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis

In most therapeutic agents, triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are known for their ability to interact with a variety of enzymes and receptors in the biological system . This interaction is facilitated by various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1H-1,2,3-triazole-5-carboxamide” can be inferred from its structure. For instance, the IR spectrum can provide information about the types of bonds present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule .科学研究应用

合成和化学性质

N-苄基-1H-1,2,3-三唑-5-甲酰胺衍生物已被合成并探索了它们在合成羟基苯并三唑存在下的酯解性质。这些研究证明了此类化合物在促进双分子反应中的催化潜力,突出了它们在合成有机化学中的效用 (Bhattacharya 和 Kumar,2005)。此外,还研究了异构三唑和重氮二酰胺的平衡和烷基化反应,揭示了三唑衍生物在各种溶剂和不同条件下的化学行为 (Nein 等,2016)。

生物活性

由三唑前体合成的苯甲酰胺基 5-氨基吡唑及其稠合杂环表现出显着的抗禽流感病毒活性。这表明三唑衍生物在抗病毒药物开发中的潜力,为合成具有重要健康意义的生物活性分子的新途径 (Hebishy 等,2020)。此外,还评估了 N-[(1-苄基-1,2,3-三唑-4-基)甲基]-甲酰胺对各种癌细胞系的抗增殖活性,证明了三唑衍生物在癌症治疗中的潜力 (Szabó 等,2016)。

超分子化学

三唑衍生物,包括 N-苄基-1H-1,2,3-三唑-5-甲酰胺,在超分子结构的开发中发挥着至关重要的作用。它们参与各种非共价相互作用的能力使它们成为构建复杂分子结构的合适候选者,这些结构在材料科学、纳米技术和作为潜在药物递送系统中得到应用 (Schulze 和 Schubert,2014)。

未来方向

The future directions for “N-benzyl-1H-1,2,3-triazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Additionally, the direction of the reaction can be predicted by using the calculated reactivity index .

作用机制

Target of Action

N-benzyl-1H-1,2,3-triazole-5-carboxamide is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, can act as a hydrogen bond acceptor and donor, simultaneously . This property allows them to offer various types of binding to the target enzyme .

Biochemical Pathways

Triazole compounds are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities of triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the equilibrium between isomeric triazoles can be shifted by boiling in various solvents , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent.

属性

IUPAC Name |

N-benzyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c15-10(9-7-12-14-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEZUMGQGUUTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1H-1,2,3-triazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)

![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)

![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)